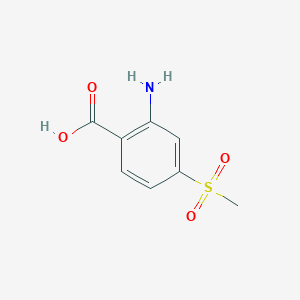

2-Amino-4-(methylsulfonyl)benzoic acid

Descripción

Significance and Research Trajectory of 2-Amino-4-(methylsulfonyl)benzoic acid

The primary significance of this compound, often abbreviated as AMBA, in environmental science stems from its identity as a principal degradation product of the triketone herbicide, mesotrione (B120641). nih.govechemi.com This makes its study crucial for understanding the environmental fate and metabolic pathways of the parent herbicide.

In the realm of synthetic chemistry, the compound serves as a valuable intermediate and reagent. Its structural framework is utilized in the synthesis of anthranilic diamides, which are being investigated as potential activators of ryanodine (B192298) receptors, a class of intracellular calcium channels important in muscle function. Furthermore, its structural motifs are relevant to the development of novel therapeutic compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs), where the specific arrangement of substituents on the aromatic ring can influence biological activity. myskinrecipes.com The research trajectory of this compound is thus twofold: one path follows its environmental and toxicological implications as a metabolite, while the other explores its utility as a versatile building block for creating new molecules with potential applications in agriculture and medicine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 393085-45-5 |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol scbt.com |

| Melting Point | 245°C echemi.com |

| Density (Predicted) | 1.473 g/cm³ echemi.com |

| XLogP3 | 1.3 nih.gov |

Unique Structural Features and Reactivity Context of the Sulfonamide and Benzoic Acid Moieties in this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups attached to the benzene (B151609) ring: an amino group (-NH₂), a carboxylic acid group (-COOH), and a methylsulfonyl group (-SO₂CH₃).

Benzoic Acid Moiety : The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. wikipedia.org It is also the primary site for reactions such as esterification, amide formation, and reduction. wikipedia.org

Amino Group : Positioned ortho to the carboxylic acid, the amino group is a powerful electron-donating group. It strongly activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions (relative to itself).

Methylsulfonyl Group : The methylsulfonyl group is a strong electron-withdrawing group, similar to the carboxylic acid. It deactivates the ring and is also a meta-director.

The reactivity of the aromatic ring is a net result of these competing electronic effects. The powerful activating effect of the amino group generally dominates, making the positions ortho and para to it (the C5 and C3 positions of the ring) the most susceptible to electrophilic attack. The steric hindrance from the adjacent carboxylic acid group and the deactivating influence of the sulfonyl group further modulate this reactivity, making the molecule a nuanced substrate in organic synthesis.

Comparative Analysis with Structurally Related Benzoic Acid Derivatives in Advanced Organic Chemistry

The properties of this compound can be better understood by comparing it with structurally similar molecules where one or more functional groups are altered. This comparison highlights how subtle structural changes can lead to significant differences in chemical reactivity and application.

2-Nitro-4-(methylsulfonyl)benzoic acid : This compound is a direct precursor in some syntheses of AMBA, with the amino group being formed by the reduction of the nitro group. quickcompany.in Unlike the electron-donating amino group, the nitro group is one of the strongest electron-withdrawing groups. This renders the aromatic ring highly deactivated towards electrophilic substitution, making reactions on the ring significantly more difficult compared to its amino counterpart. It is a key intermediate in the production of the herbicide mesotrione. quickcompany.in

2-Chloro-4-(methylsulfonyl)benzoic acid : Replacing the amino group with a chlorine atom changes the electronic and steric profile. Chlorine is an ortho-para directing but deactivating group due to its inductive electron withdrawal and resonance electron donation. This compound is also an important intermediate for herbicides. google.com Its synthesis often involves the oxidation of the corresponding 2-chloro-4-methylsulfonyltoluene. google.com

4-(Methylsulfonyl)benzoic acid : This derivative lacks the 2-amino group entirely. Without the activating amino group, the aromatic ring is significantly less reactive towards electrophilic substitution. The two deactivating groups (carboxyl and methylsulfonyl) make the ring electron-poor, and any substitution would be directed to the positions meta to both groups (the C3 and C5 positions).

4-Methylanthranilic acid (2-Amino-4-methylbenzoic acid) : In this analog, the strong electron-withdrawing methylsulfonyl group is replaced by a weakly electron-donating methyl group. nist.gov This change makes the aromatic ring much more electron-rich and highly activated towards electrophilic substitution, as both the amino and methyl groups are activating.

Table 2: Comparative Structural Analysis of Benzoic Acid Derivatives

| Compound Name | Structure | Key Differences from this compound | Impact on Reactivity |

|---|---|---|---|

| This compound | C₈H₉NO₄S | - | Activated ring due to -NH₂, but moderated by -COOH and -SO₂CH₃. |

| 2-Nitro-4-(methylsulfonyl)benzoic acid | C₈H₇NO₆S | -NH₂ group is replaced by a -NO₂ group. | Strongly deactivated aromatic ring due to three electron-withdrawing groups. |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | C₈H₇ClO₄S | -NH₂ group is replaced by a -Cl atom. | Deactivated ring, but -Cl directs ortho/para. |

| 4-(Methylsulfonyl)benzoic acid | C₈H₈O₄S | Lacks the 2-amino group. | Significantly deactivated aromatic ring. |

| 4-Methylanthranilic acid | C₈H₉NO₂ | -SO₂CH₃ group is replaced by a -CH₃ group. | Highly activated aromatic ring due to two electron-donating groups. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOGGDGNOLZBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375512 | |

| Record name | 2-Amino-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393085-45-5 | |

| Record name | 2-Amino-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 4 Methylsulfonyl Benzoic Acid

Strategic Approaches to the Synthesis

Chlorosulfonation-Ammonolysis-Oxidation-Methanolysis Route Utilizing Sulfonamide Methyl Toluene (B28343) as Precursor

A multi-step synthesis for derivatives of the target compound has been developed, commencing with sulfonamide methyl toluene as the raw material. This pathway prepares the methyl ester of the target compound through a sequence of four key reactions: chlorosulfonation, ammonolysis, oxidation, and methanolysis. google.com This process is noted for shortening the synthetic route compared to previous methods, making it suitable for commercial-scale production. google.com

Table 1: Key Stages of the Chlorosulfonation-Ammonolysis-Oxidation-Methanolysis Route

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Chlorosulfonation | Sulfonamide methyl toluene, Chlorosulfonation reagent, -10°C to 0°C then reflux | Chlorosulfonated intermediate |

| 2 | Ammonolysis | Ammoniacal liquor, Room temperature | 2-amino-sulfonyl-4-toluidinylmethyl toluene |

| 3 | Oxidation | Oxidizing agent | Oxidized intermediate |

Alternative Synthetic Routes

Alternative strategies for synthesizing related sulfonamide structures typically involve the direct reaction of an amine with a sulfonyl chloride in the presence of a base. semanticscholar.org

The reaction between p-aminobenzoic acid and p-toluenesulfonyl chloride (tosyl chloride) is a standard method for forming a sulfonamide linkage. In this reaction, the nucleophilic amino group (-NH2) of p-aminobenzoic acid attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. This process is typically facilitated by a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. svkm-iop.ac.incbijournal.com The resulting product is N-(4-carboxyphenyl)-4-methylbenzenesulfonamide, a compound where the amino group of the benzoic acid is bonded to the sulfonyl group of the toluene derivative.

Similarly, the reaction of 2-aminobenzoic acid (anthranilic acid) with 4-methylbenzenesulfonyl chloride (tosyl chloride) follows the same fundamental mechanism of nucleophilic substitution. The amino group at the ortho position of the benzoic acid acts as the nucleophile. researchgate.net This reaction, generally carried out under basic conditions, yields N-(2-carboxyphenyl)-4-methylbenzenesulfonamide. svkm-iop.ac.inresearchgate.net The reaction of aromatic amines with tosyl chloride can be strongly exothermic and may proceed even without a catalyst under solvent-free conditions. semanticscholar.org

Optimization of Synthetic Conditions

Catalytic Enhancements in Sulfonylation Processes

Traditional sulfonylation methods often require strong bases and can be unsuitable for less nucleophilic or sterically hindered amines. organic-chemistry.org To address these limitations, various catalysts have been introduced to enhance the efficiency and mildness of the reaction.

Catalytic amounts of indium metal have been shown to effectively promote the sulfonylation of amines with sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This method is advantageous as indium is air-stable and the reaction can often proceed at room temperature in a solvent like acetonitrile, eliminating the need for a base. organic-chemistry.org The indium catalyst can also be recycled multiple times without a significant loss of activity. organic-chemistry.org

Copper catalysts, such as copper(I) iodide (CuI) and cupric oxide (CuO), have also been employed to facilitate sulfonylation and related N-arylation reactions. researchgate.netresearchgate.net Copper-catalyzed methods can create N-arylsulfonamides from arylboronic acids or by coupling aryl halides with sulfonamides. researchgate.netthieme.de These catalytic systems often allow the reactions to proceed under milder conditions with good yields and broad substrate scope. researchgate.netrsc.org More recently, visible-light photoredox catalysis has emerged as a mild method for the sulfonylation of aniline (B41778) derivatives using sulfinate salts. nih.govrsc.orgnih.gov

Table 2: Catalysts for Sulfonylation Reactions

| Catalyst | Substrates | Conditions | Advantages |

|---|---|---|---|

| Indium Metal | Amines, Alcohols, Sulfonyl chlorides | Acetonitrile, Room Temperature | Mild, Base-free, Recyclable catalyst organic-chemistry.org |

| Copper (I) / Copper (II) Salts (e.g., CuI, CuO) | Aryl halides, Sulfonamides, Nitroarenes | Various, often with a base and ligand | Good yields, Broad substrate scope researchgate.netresearchgate.netrsc.org |

Solvent Selection and Its Impact on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of 2-Amino-4-(methylsulfonyl)benzoic acid and its precursors, profoundly influencing reaction rates, yields, and the purity of the final product. Solvents are selected based on their ability to dissolve reactants, their inertness to the reaction conditions, and their boiling point, which can help control reaction temperature.

In the key chlorosulfonation step of precursor synthesis, where a sulfonyl chloride group is introduced, various non-polar organic solvents are employed. A Chinese patent describes using solvents such as 1,2-dichloroethane, chloroform, methylene (B1212753) dichloride, and tetrachloroethylene. google.com The use of these chlorinated solvents is advantageous for solubilizing the organic starting materials and managing the reaction temperature. For instance, methylene chloride has been specifically noted for its role in preventing undesirable side reactions, such as ring chlorination, during processes involving chlorine as a reactant.

In other steps, such as oxidation or halogenation, different solvents are required. Acetonitrile is often used as a solvent for oxidation reactions, for example, when converting a methyl or halomethyl group on the benzene (B151609) ring to a carboxylic acid. google.com For bromination reactions, carbon tetrachloride is a suitable solvent. google.com The selection of a particular solvent can significantly affect the reaction outcome, as summarized in the table below, which illustrates the solvents used in various steps of related syntheses.

| Reaction Step | Solvent(s) | Purpose and Impact | Reference |

|---|---|---|---|

| Chlorosulfonation | 1,2-dichloroethane, Chloroform, Methylene Dichloride | Dissolves organic precursors; helps control temperature. Methylene chloride can prevent unwanted side-chain chlorination. | google.com |

| Oxidation | Acetonitrile (CH₃CN), Sulfuric Acid | Serves as a medium for oxidation reactions, often with reagents like hydrogen peroxide or sodium hypochlorite (B82951). Sulfuric acid can act as both a solvent and a catalyst. | google.comasianpubs.org |

| Halogenation (Bromination) | Carbon Tetrachloride (CCl₄) | Provides a non-reactive medium for free-radical halogenation of the methyl group on the toluene precursor. | google.com |

| Nitration | Sulfuric Acid, Acetic Anhydride | Acts as a reaction medium and catalyst for the introduction of a nitro group onto the aromatic ring. | google.com |

The efficiency of a reaction is often a trade-off between reaction time and yield. In some cases, aqueous systems or more polar solvents may lead to longer reaction times but can be preferred for environmental or cost reasons. researchgate.net However, for many of the anhydrous reactions involved in the synthesis of this compound precursors, organic solvents are necessary to prevent decomposition of reactive intermediates and achieve acceptable yields. researchgate.net

Kinetic Control Mechanisms to Minimize Side Reactions

Minimizing side reactions is paramount to achieving a high yield and purity of this compound. This is often accomplished through kinetic control, where reaction conditions are manipulated to favor the formation of the desired product, which forms faster, over more stable but slower-forming thermodynamic byproducts. Temperature is the most critical tool for exerting kinetic control.

A classic example relevant to the synthesis of this compound is electrophilic aromatic substitution, such as sulfonation. stackexchange.com In many aromatic systems, the position of substitution can be directed by temperature. echemi.com The reaction to form one isomer may have a lower activation energy, making it the kinetic product favored at lower temperatures. libretexts.org A different isomer, while potentially more stable (the thermodynamic product), may have a higher activation energy and will only be formed in significant amounts at higher temperatures, where the initial kinetic product can revert to the starting material and cross the higher energy barrier. stackexchange.comechemi.com

Other kinetic control mechanisms include:

Controlled Reagent Addition: Slowly adding a reactive reagent (like a nitrating or sulfonating agent) to the reaction mixture ensures that its concentration remains low, minimizing rapid, uncontrolled reactions and localized temperature spikes that could lead to byproducts.

Use of Catalysts: Specific catalysts can lower the activation energy for a desired reaction pathway without affecting the energy barrier for side reactions, thus selectively accelerating the formation of the intended product.

Reaction Quenching: Rapidly stopping the reaction after the desired product has formed but before significant byproduct formation can occur. This is often achieved by pouring the reaction mixture into ice water, which instantly halts the reaction and precipitates the product. google.com

Industrial Scale-Up Considerations for this compound Production

Translating a laboratory synthesis of this compound to an industrial scale introduces a host of complex challenges that must be addressed to ensure the process is safe, cost-effective, and environmentally sustainable. The issues encountered in many traditional syntheses of related substituted benzoic acids highlight the critical considerations for large-scale production. google.com

Key industrial scale-up considerations include:

Waste Management and Environmental Impact: Many established synthetic routes for precursors rely on harsh reagents like nitric acid, fuming sulfuric acid, or heavy metal catalysts (e.g., vanadium, cobalt). google.com These processes generate significant volumes of hazardous waste, including acidic wastewater, toxic nitrogen oxide (NOx) gases, and heavy metal contaminants, which are difficult and costly to treat. google.com Modern industrial processes aim to replace these reagents with cleaner alternatives, such as using hydrogen peroxide or sodium hypochlorite for oxidation, to minimize environmental impact. google.comasianpubs.org

Process Safety and Heat Management: Reactions such as nitration and chlorosulfonation are highly exothermic. On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation a major challenge. Inadequate heat control can lead to runaway reactions, causing a rapid increase in temperature and pressure, which poses a significant safety risk. Industrial-scale reactors must be equipped with sophisticated cooling systems and monitoring controls to manage the reaction thermochemistry safely.

Cost-Effectiveness: The cost of raw materials, reagents, and energy are primary drivers of the economic viability of an industrial process. Expensive or difficult-to-source starting materials are undesirable. google.com Likewise, processes that require extreme temperatures or pressures, or use large excesses of reagents, increase operational costs. google.com An ideal industrial process has a high atom economy, uses readily available materials, and operates under moderate conditions. For instance, developing routes that shorten the number of synthetic steps is a key objective to improve commercial viability. google.com

Yield, Purity, and Throughput: Achieving high yields and purity is crucial for minimizing costs associated with raw materials and purification. Side reactions not only reduce the yield but also introduce impurities that may be difficult to remove, requiring additional, costly purification steps like recrystallization or chromatography. google.com Process optimization at an industrial scale involves fine-tuning parameters like reaction time, temperature, and reactant ratios to maximize the output of high-purity product per batch or per unit of time. semanticscholar.org

Solvent Handling and Recovery: The use of large volumes of organic solvents, particularly chlorinated ones, presents environmental and health risks. Industrial facilities must have systems in place for solvent recovery and recycling to reduce costs and emissions. The trend towards "green chemistry" encourages the substitution of hazardous solvents with safer, more environmentally benign alternatives where possible. semanticscholar.org

Ultimately, the successful industrial production of this compound requires a holistic approach that balances chemical efficiency with safety, economic, and environmental constraints.

Following a comprehensive search for scientific literature, it has been determined that the specific experimental and theoretical data required to construct the article on "this compound," according to the detailed outline provided, is not available in published scientific sources.

Searches for crystallographic data, including X-ray diffraction studies, as well as specific analyses such as Hirshfeld surface analysis, variable-temperature Nuclear Magnetic Resonance (NMR) for rotameric equilibria, and correlations of experimental NMR shifts with Density Functional Theory (DFT) predictions for this particular compound did not yield any relevant results.

While general methodologies and studies on related but distinct chemical structures are available, the strict requirement to focus solely on "this compound" and adhere to the specified subsections cannot be met. Generating content without source data would not be scientifically accurate or informative. Therefore, it is not possible to produce the requested article at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Methylsulfonyl Benzoic Acid

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation and Electronic Transition Studies

While specific, in-depth research articles detailing the complete experimental and theoretical spectroscopic analysis of 2-Amino-4-(methylsulfonyl)benzoic acid are not widely available in publicly accessible literature, the expected spectroscopic characteristics can be inferred from the known behavior of its constituent functional groups. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful tool for predicting the vibrational and electronic spectra of such molecules, offering valuable insights where extensive experimental data is scarce. dergipark.org.trresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amino, methylsulfonyl, and carboxylic acid moieties.

Key Functional Groups and Their Expected Vibrational Frequencies:

Amino (-NH2) group: This group typically shows two distinct stretching vibrations in the region of 3300-3500 cm-1, corresponding to asymmetric and symmetric stretching modes.

Carboxylic acid (-COOH) group: This group is characterized by a very broad O-H stretching band, often spanning from 2500 to 3300 cm-1, which is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp peak between 1680 and 1710 cm-1. mdpi.com

Methylsulfonyl (-SO2CH3) group: This group will display characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1300-1350 cm-1 and 1120-1160 cm-1, respectively.

Aromatic Ring (C=C) and C-H bonds: The benzene (B151609) ring will show C=C stretching vibrations in the 1450-1600 cm-1 region and C-H stretching vibrations just above 3000 cm-1.

A hypothetical data table based on these characteristic vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

| Amino (-NH2) | N-H Asymmetric Stretch | 3400 - 3500 |

| Amino (-NH2) | N-H Symmetric Stretch | 3300 - 3400 |

| Carboxylic Acid (-OH) | O-H Stretch (H-bonded) | 2500 - 3300 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1710 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Methylsulfonyl (S=O) | S=O Asymmetric Stretch | 1300 - 1350 |

| Methylsulfonyl (S=O) | S=O Symmetric Stretch | 1120 - 1160 |

This table represents expected values based on established spectroscopic principles for the functional groups present in the molecule. Precise, experimentally verified data for this compound is not available in the cited sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). researchgate.net The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic ring and the non-bonding electrons of the amino and carbonyl groups.

The benzoic acid chromophore itself typically exhibits characteristic absorption bands. The presence of the amino group (an auxochrome) and the methylsulfonyl group (a chromophore) as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax). The amino group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring.

Expected Electronic Transitions:

π → π* transitions: These are high-energy transitions associated with the aromatic system and are expected to be the most intense absorptions.

n → π* transitions: These lower-energy transitions involve the promotion of non-bonding electrons (from the oxygen of the carbonyl group and the nitrogen of the amino group) to an anti-bonding π* orbital. These transitions are typically less intense than π → π* transitions.

A hypothetical UV-Vis data table is provided below, outlining the likely electronic transitions for this molecule in a common solvent like ethanol.

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Aromatic Ring/Carbonyl | 200 - 280 |

| n → π | Carbonyl/Amino | 280 - 350 |

This table is based on theoretical principles of electronic spectroscopy for aromatic compounds containing these specific functional groups. Experimentally determined λmax values and molar absorptivities for this compound are not detailed in the available literature.

Computational and Theoretical Investigations of 2 Amino 4 Methylsulfonyl Benzoic Acid

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Analysis of 2-Amino-4-(methylsulfonyl)benzoic acid

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. nih.gov

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties provide deep insights into the molecule's behavior. For instance, the distribution of electron density can be mapped to create a Molecular Electrostatic Potential (MEP) surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how it will interact with other molecules. nih.gov

Quantum Chemical Reactivity Descriptors and Koopmans' Theorem Application

Quantum chemical reactivity descriptors are parameters derived from the electronic structure that help predict the chemical reactivity and stability of a molecule. researchgate.net These descriptors are often calculated using the energies of the frontier molecular orbitals. Based on Koopmans' theorem, the energy of the Highest Occupied Molecular Orbital (EHOMO) can be correlated with the ionization potential (I), while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the electron affinity (A).

From these fundamental energies, several key descriptors for this compound could be calculated:

Electronegativity (χ): Represents the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A large HOMO-LUMO gap implies high hardness and greater stability. epa.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electron acceptor.

These descriptors provide a quantitative basis for understanding the molecule's reactivity in various chemical environments.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as the electron donor, while the LUMO is the electron acceptor in chemical reactions. An analysis of these orbitals for this compound would involve visualizing their spatial distribution across the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. epa.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. The locations of the HOMO and LUMO densities on the molecule's framework would pinpoint the likely sites for electrophilic and nucleophilic attacks, respectively.

Molecular Docking Simulations for Ligand-Protein Interactions Involving this compound and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is instrumental in drug discovery and understanding biological processes. For this compound, docking simulations could be performed to investigate its potential interactions with biologically relevant proteins, such as the enzymes involved in its formation from mesotrione (B120641) or other potential biological targets.

The simulation process involves placing the ligand into the binding site of a protein and using a scoring function to evaluate the binding affinity, typically expressed as binding energy (kcal/mol). A lower binding energy indicates a more stable and favorable interaction. The analysis would identify key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and stability.

Hydrophobic interactions: Interactions between nonpolar regions.

Electrostatic interactions: Attractions or repulsions between charged groups. epa.gov

These simulations could predict whether this compound is likely to act as an inhibitor or substrate for a given protein, providing valuable hypotheses for experimental validation. nih.gov

Conformational Analysis and Intramolecular Hydrogen Bonding in the Context of Molecular Stability

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of the molecule. The relative stability of different conformers is influenced by factors like steric hindrance and intramolecular interactions.

Advanced Applications and Biological Impact of 2 Amino 4 Methylsulfonyl Benzoic Acid and Its Derivatives

Role of 2-Amino-4-(methylsulfonyl)benzoic acid as a Chemical Intermediate in Synthesis

This compound serves as a valuable building block in organic synthesis, providing a versatile scaffold for the creation of more complex molecules with significant applications in agriculture and pharmacology. Its distinct structural features—an aromatic ring substituted with an amine, a carboxylic acid, and a methylsulfonyl group—offer multiple reactive sites for chemical modification.

The intricate structures of ryanodine (B192298) and ryanodol, potent modulators of intracellular calcium release channels known as ryanodine receptors (RyRs), necessitate complex synthetic strategies. nih.gov While direct synthesis of these diterpenoids is a significant challenge, research into synthetic activators of RyRs is ongoing. nih.govresearchgate.net The development of synthetic ryanoids and other molecules that can activate these receptors is crucial for studying excitation-contraction coupling in muscle tissues and for potential therapeutic applications. nih.govnih.govnih.gov The structural motifs present in this compound are relevant to the design of novel compounds targeting these receptors. For instance, 4-Chloro-m-cresol is a known potent and specific activator of the ryanodine receptor, highlighting the importance of substituted aromatic structures in receptor activation. nih.gov Synthetic strategies for complex molecules like (+)-ryanodine often involve multi-step processes starting from more accessible precursors, and intermediates with functionalized aromatic rings are key components in building such complex polycyclic systems. nih.govresearchgate.net

The primary documented role of this compound and its close chemical relatives is in the agrochemical industry as intermediates for herbicides. innospk.comnih.gov A structurally related compound, 2-Chloro-4-(methylsulfonyl)benzoic acid, is a critical intermediate in the production of widely used herbicides such as Sulcotrione and Tembotrione. innospk.comgoogle.com These herbicides belong to the triketone and HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor classes, which are effective in controlling broadleaf weeds in crops like corn. beilstein-journals.org The synthesis of these active herbicidal structures relies on the specific reactivity of the substituted benzoic acid core. innospk.com

Furthermore, this compound itself, often abbreviated as AMBA, is recognized as a key environmental transformation product, or metabolite, of the commercial herbicide Mesotrione (B120641). nih.gov This underscores the chemical stability of the sulfonylbenzoic acid moiety and its relevance in the lifecycle of modern herbicides. The development of novel picolinic acid-based auxin herbicides also involves complex synthesis pathways where functionalized aromatic intermediates are crucial. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

Beyond its role as a synthetic intermediate, derivatives of this compound have been investigated for a range of biological activities, demonstrating potential applications in medicine.

Derivatives of aminobenzoic acid have emerged as a class of molecules with significant potential in oncology. nih.gov Research has focused on their ability to inhibit tumor growth and metastasis through various mechanisms. nih.govnih.gov

The Wnt signaling pathway is a critical cascade involved in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov Consequently, targeting this pathway is a major goal in oncology drug development. nih.govgoogle.com Small molecules that can interfere with key interactions in the Wnt pathway, such as the β-catenin/BCL9 protein-protein interaction, are of high interest. youtube.com While direct studies on this compound are limited, various small-molecule inhibitors have been designed to target components of the Wnt pathway, such as the Dishevelled (Dvl) protein. nih.gov Derivatives of aminobenzoic acid have been shown to impact cancer cell proliferation by modulating inflammatory signaling pathways like TNFα/NFΚB and IL6/STAT3, which can crosstalk with developmental pathways like Wnt. nih.govresearchgate.net The inhibition of these pathways can lead to a reduction in cancer cell viability and proliferation. mdpi.commdpi.com

Substituted benzoic acid compounds and their derivatives have a history of investigation for antimicrobial properties. researchgate.netmdpi.comresearchgate.net Research has demonstrated that specific structural modifications can lead to potent activity against various bacterial and fungal pathogens. researchgate.net

Derivatives containing a pyrazole (B372694) moiety linked to a benzoic acid core have shown significant efficacy against Gram-positive bacteria, including staphylococci and enterococci. nih.gov These compounds can exhibit minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL and may act by disrupting the bacterial cell membrane. nih.gov Studies on other amino acid-based antimicrobial agents have shown that they can act as effective enzyme inhibitors, mimicking intermediates in microbial biosynthetic pathways. nih.gov The antimicrobial effectiveness of various compounds is often evaluated against a panel of clinically relevant bacterial strains. mdpi.commdpi.com

The table below summarizes the antimicrobial activity of selected benzoic acid derivatives against various bacterial strains, illustrating the potential of this chemical class.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole Benzoic Acid Derivative | Staphylococcus aureus | 0.78 - 3.12 | nih.gov |

| Pyrazole Benzoic Acid Derivative | Enterococcus faecalis | 3.12 | nih.gov |

| Pyrazole Benzoic Acid Derivative | Bacillus subtilis | 0.78 - 12.5 | nih.gov |

| Thioureide of Benzoic Acid | Pseudomonas aeruginosa | 31.5 - 250 | researchgate.net |

| Thioureide of Benzoic Acid | Staphylococcus aureus | >62.5 | researchgate.net |

Enzyme Inhibition Studies: Mechanisms of Action

The efficacy of this compound and its derivatives as enzyme inhibitors is rooted in the specific molecular interactions facilitated by its distinct functional groups: the sulfonamide group and the benzoic acid moiety. These interactions are crucial for the molecule's ability to bind to enzyme active sites and disrupt their catalytic activity.

The sulfonamide group is a key pharmacophore that plays a pivotal role in the enzyme inhibitory properties of many therapeutic agents. nih.gov Its ability to form strong hydrogen bonds is a primary mechanism through which it interacts with the active sites of various enzymes. nih.govyoutube.com The sulfonamide moiety possesses both hydrogen bond donors (the -NH- group) and acceptors (the two sulfonyl oxygen atoms), allowing for a versatile range of interactions with amino acid residues within an enzyme's active site. nih.govresearchgate.net

The benzoic acid portion of the molecule contributes significantly to enzyme inhibition, primarily through interactions within hydrophobic pockets of the enzyme's active site. mdpi.com The benzene (B151609) ring is inherently hydrophobic and can engage in van der Waals forces and hydrophobic interactions with nonpolar amino acid residues, such as phenylalanine, tryptophan, and leucine, which often line these pockets. mdpi.comuq.edu.au

The position of the carboxylate group on the benzoic acid ring is critical for optimal binding. uq.edu.au This group can form ionic bonds or hydrogen bonds with polar or basic amino acid residues at the active site. uq.edu.au The interplay between the hydrophobic interactions of the benzene ring and the polar interactions of the carboxylate group helps to properly orient the inhibitor within the active site for maximum inhibitory effect. uq.edu.au The hydrophobicity of the benzoic acid moiety can also influence the molecule's ability to access the active site, which may be located within a more hydrophobic region of the enzyme. mdpi.com Modifications to the benzene ring, such as the addition of other functional groups, can alter its hydrophobicity and, consequently, its binding affinity and inhibitory activity. nih.gov

Metabolic Pathways and Environmental Fate of this compound

This compound (AMBA) is recognized primarily as a metabolite and environmental transformation product of certain xenobiotics, particularly herbicides. acs.orgnih.govnih.gov Its formation and subsequent fate are important considerations in understanding the environmental impact and biological activity of the parent compounds.

AMBA is a known metabolite of the herbicide mesotrione. acs.orgnih.govfao.org Mesotrione is used to control broadleaf weeds in crops like corn. acs.orgfao.org In the environment, particularly in soil and water, mesotrione can be degraded by microorganisms into several products, including AMBA and 4-methylsulfonyl-2-nitrobenzoic acid (MNBA). acs.orgnih.gov Studies have shown that AMBA is formed from mesotrione and is detected in soil and water samples from areas where the herbicide has been applied. acs.orgnih.gov While the parent compound, mesotrione, can be relatively unstable, its metabolites like AMBA may persist and exhibit their own biological effects. nih.gov In fact, some research suggests that metabolites like AMBA and MNBA can be more toxic than the original mesotrione compound. nih.gov

Table 1: Mesotrione and its Major Metabolites

| Compound Name | Abbreviation | Role | Found In |

|---|---|---|---|

| Mesotrione | MES | Parent Herbicide | Crops, Soil, Water |

| 4-methylsulfonyl-2-nitrobenzoic acid | MNBA | Metabolite | Soil, Water |

This table summarizes the relationship between Mesotrione and its primary degradation products found in various environmental matrices.

The primary mode of action for the herbicide mesotrione is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). fao.org This enzyme is a key component of the biochemical pathway that converts tyrosine to plastoquinone (B1678516) and α-tocopherol, which is connected to the shikimic acid pathway. nih.govresearchgate.net The shikimic acid pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. purdue.edu

When mesotrione inhibits HPPD, it disrupts this pathway. researchgate.net While the direct target is HPPD, the metabolic consequences can be observed as perturbations in the shikimic acid pathway. researchgate.net As a degradation product of mesotrione, the presence of AMBA is an indicator of this herbicidal activity. researchgate.net Studies on plants exposed to mesotrione and its metabolites, including AMBA, have shown alterations in the metabolic profiles related to the shikimic acid pathway, such as changes in the concentration of catecholamines. researchgate.net This indicates that while AMBA itself may not be the primary inhibitor, its presence is linked to the disruption of this essential plant metabolic pathway. researchgate.net

The metabolism of aromatic compounds like this compound in biological systems generally follows established pathways for xenobiotic detoxification. The presence of both an amino group and a sulfonamide group on an aromatic ring makes its metabolism complex. Aromatic amines can be subject to various Phase I and Phase II metabolic reactions.

The sulfonate group, in particular, can make aromatic compounds more resistant to biodegradation. researchgate.net The position and number of sulfonate groups on an aromatic ring can influence whether the compound is easily degradable or recalcitrant. researchgate.net However, certain microorganisms are capable of degrading sulfonated aromatic compounds, often initiating the process by desulfonation. researchgate.net The aerobic biodegradation of some sulfonated aromatic amines has been observed, particularly in environments with a history of pollution from these compounds. azregents.edu The ultimate fate of these compounds involves mineralization into simpler inorganic substances like sulfate, carbon dioxide, and water. azregents.edu

Future Directions and Emerging Research Avenues for 2 Amino 4 Methylsulfonyl Benzoic Acid

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The structural backbone of 2-amino-4-(methylsulfonyl)benzoic acid, featuring amino, carboxylic acid, and methylsulfonyl functional groups, presents a versatile scaffold for chemical modification. Derivatization, the process of chemically modifying a molecule, is a key strategy for enhancing the bioactivity and tuning the pharmacokinetic properties of a lead compound. mdpi.com Future research will likely focus on creating a library of AMBA derivatives to explore new therapeutic or agrochemical applications.

Key derivatization strategies could include:

N-Acylation/N-Sulfonylation: Modifying the amino group by introducing various acyl or sulfonyl chlorides. This can alter the molecule's polarity, size, and ability to form hydrogen bonds, potentially leading to new biological interactions. For instance, the synthesis of 2-aminothiazole (B372263) sulfonamide derivatives has been explored to develop novel antioxidants. nih.gov

Esterification/Amidation: Converting the carboxylic acid group into esters or amides. This strategy is often employed to improve a compound's ability to cross cell membranes (lipophilicity) and can influence its metabolic stability.

Ring Substitutions: Introducing additional functional groups onto the benzene (B151609) ring. This can drastically alter the electronic properties and steric profile of the molecule, which are crucial for its interaction with biological targets. Studies on similar structures, such as pentacyclic benzimidazoles, have shown that the position and nature of side chains strongly influence antiproliferative activity. mdpi.com

These modifications aim to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting compounds and are fundamental in structure-activity relationship (SAR) studies, which guide the rational design of more effective molecules. mdpi.com

Table 1: Potential Derivatization Strategies for this compound

| Strategy | Target Functional Group | Potential Outcome | Rationale |

|---|---|---|---|

| N-Acylation | Amino Group | Enhanced/Altered Bioactivity | Modifies hydrogen bonding and polarity. |

| Esterification | Carboxylic Acid | Improved Cell Permeability | Increases lipophilicity for better absorption. |

| Amidation | Carboxylic Acid | Increased Metabolic Stability | Amide bonds are generally more resistant to hydrolysis than esters. |

Advanced Computational Modeling for Predictive Biological Activities

Computational chemistry and molecular modeling have become indispensable tools in modern drug and pesticide discovery, offering a way to predict the biological activity of compounds before their synthesis. For this compound and its potential derivatives, in silico methods can significantly accelerate research and reduce costs.

Emerging computational avenues include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing derivatives of similar scaffolds like 2-aminothiazole sulfonamides, researchers have identified key molecular descriptors (e.g., mass, polarizability, electronegativity) that influence antioxidant activity. nih.gov Similar models could be developed for AMBA to predict its potential activities and guide the design of new, more potent derivatives.

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor. For example, molecular docking has been used to study how thiazole-methylsulfonyl derivatives inhibit carbonic anhydrase enzymes. nih.gov This approach could be used to screen virtual libraries of AMBA derivatives against various biological targets to identify promising candidates for specific applications.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. This can help to validate docking results and provide a more detailed understanding of the binding stability and conformational changes that occur upon interaction. nih.gov

These computational approaches enable a rational, hypothesis-driven design of novel molecules with desired biological profiles, streamlining the discovery process.

Table 2: Computational Modeling Approaches for AMBA Research

| Modeling Technique | Application | Predicted Outcome |

|---|---|---|

| QSAR | Predict bioactivity from chemical structure | Potency, selectivity, ADME properties. |

| Molecular Docking | Simulate binding to a biological target | Binding affinity, interaction mode. |

Environmental Impact and Biodegradation Research

Given that this compound is an environmental transformation product of the herbicide mesotrione (B120641), understanding its fate and impact on ecosystems is critical. nih.gov The Agricultural & Environmental Research Unit (AERU) database has noted it as a possible groundwater pollutant, highlighting the need for further investigation. herts.ac.uk

Future research in this area should focus on:

Biodegradation Pathways: While the biodegradation of general benzoic acid and sulfonated aromatics has been studied, the specific pathways for AMBA are less understood. Research has shown that bacteria can utilize sulfonated compounds as a source of sulfur, often involving an oxygenolytic cleavage of the carbon-sulfur bond. d-nb.info Studies on bacteria like Pseudomonas sp. have detailed the degradation of benzoic acid via catechol intermediates. nih.gov Identifying the specific microorganisms and enzymatic systems capable of degrading AMBA is a key research goal.

Ecotoxicity Assessment: The presence of compounds like benzoic acid in surface water can disrupt microbial communities essential for nutrient cycling, such as nitrifying bacteria. nih.gov Comprehensive ecotoxicity studies are needed to determine the potential impact of AMBA on various non-target organisms, including aquatic life, soil microbes, and plants.

Persistence and Mobility: Investigating the persistence of AMBA in different environmental compartments (soil, water) and its potential for leaching into groundwater is crucial for assessing its environmental risk. Its chemical structure suggests a degree of water solubility, which could contribute to its mobility in soil.

A thorough understanding of AMBA's environmental behavior is essential for developing effective risk assessment and potential bioremediation strategies.

Q & A

Q. What synthetic and degradation pathways are used to produce AMBA in laboratory studies?

AMBA is primarily synthesized as a metabolite of the herbicide mesotrione through microbial or chemical degradation. Laboratory methods involve controlled hydrolysis of mesotrione under alkaline conditions or enzymatic cleavage using soil microbiota. Post-synthesis, purification is achieved via column chromatography, and structural confirmation employs H NMR (nuclear magnetic resonance) and LC-MS (liquid chromatography-mass spectrometry) .

Q. Which analytical techniques are validated for quantifying AMBA in environmental matrices?

Reverse-phase HPLC coupled with fluorescence detection is widely used for AMBA quantification due to its high sensitivity (detection limits ~0.1 µg/L). For complex matrices (e.g., plant tissues or soil), sample preparation includes solid-phase extraction (SPE) with C18 cartridges. LC-MS/MS provides additional specificity by monitoring fragment ions (e.g., m/z 215 → 152 for AMBA) .

Q. How should AMBA be stored to maintain stability in long-term studies?

AMBA certified reference materials (CRMs) require storage at −20°C in airtight, light-protected containers to prevent degradation. Stability studies indicate <5% degradation over 24 months under these conditions. For working solutions, refrigeration (2–8°C) is acceptable for up to 30 days .

Advanced Research Questions

Q. What experimental designs are effective for assessing AMBA’s biodegradation kinetics in soil?

Use soil microcosms spiked with C-labeled AMBA to track mineralization (CO evolution) and bound residues. Aerobic vs. anaerobic conditions are compared using respirometry. Kinetic parameters (e.g., half-life) are derived via first-order decay models. Variables like soil pH, organic matter, and microbial diversity must be controlled .

Q. How can co-occurring metabolites interfere with AMBA detection, and how are these resolved?

Structurally similar metabolites (e.g., 4-methylsulfonyl-2-nitrobenzoic acid) may co-elute in HPLC. Resolution is achieved using gradient elution (e.g., 0.1% formic acid in water/acetonitrile) and selective MS/MS transitions. Matrix-matched calibration corrects for ion suppression in plant extracts .

Q. What mechanisms explain AMBA uptake in aquatic plants, and how is this quantified?

Studies on Pistia stratiotes (water lettuce) use hydroponic systems with AMBA concentrations (1–100 µg/L). Uptake is measured via LC-MS/MS in root/shoot tissues. Bioconcentration factors (BCFs) are calculated, and translocation rates are modeled using Michaelis-Menten kinetics .

Q. How do researchers reconcile discrepancies in AMBA’s environmental persistence across studies?

Meta-analyses of half-life data (e.g., 7–60 days in soil) must account for variables like soil texture (clay vs. sand), temperature, and microbial consortia. Standardized OECD 307 guidelines improve reproducibility. Contradictions often arise from unmeasured redox conditions or co-contaminant effects .

Methodological Considerations

- Synthesis Validation : Confirm AMBA purity (>98%) via melting point analysis (>300°C) and HPLC-UV (λ = 254 nm) .

- Environmental Sampling : Preserve water samples with 0.1% sodium azide to inhibit microbial activity during transport .

- Statistical Analysis : Use ANOVA with Tukey’s post-hoc test for comparing degradation rates across experimental treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.